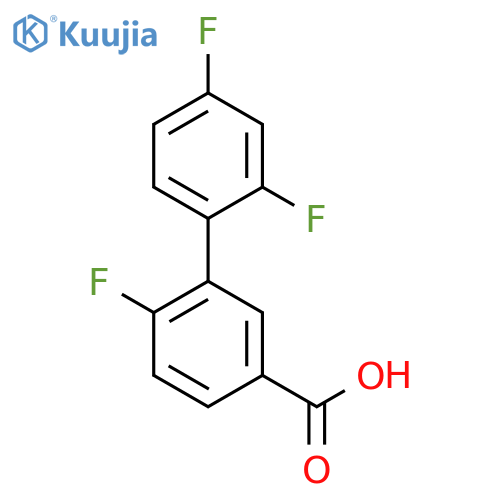

Cas no 1225847-39-1 (3-(2,4-difluorophenyl)-4-fluorobenzoic acid)

1225847-39-1 structure

商品名:3-(2,4-difluorophenyl)-4-fluorobenzoic acid

CAS番号:1225847-39-1

MF:C13H7F3O2

メガワット:252.188694238663

MDL:MFCD16484331

CID:2618032

PubChem ID:52984009

3-(2,4-difluorophenyl)-4-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-difluorophenyl)-4-fluorobenzoic acid

- 3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, 95%

- MFCD16484331

- 2',4',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid

- DTXSID90680815

- 1225847-39-1

-

- MDL: MFCD16484331

- インチ: InChI=1S/C13H7F3O2/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6H,(H,17,18)

- InChIKey: LPHJIURXFVQMCE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 252.03981395Da

- どういたいしつりょう: 252.03981395Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-(2,4-difluorophenyl)-4-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327061-5g |

3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, 95%; . |

1225847-39-1 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB327061-5 g |

3-(2,4-Difluorophenyl)-4-fluorobenzoic acid, 95%; . |

1225847-39-1 | 95% | 5g |

€1159.00 | 2023-04-26 |

3-(2,4-difluorophenyl)-4-fluorobenzoic acid 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1225847-39-1 (3-(2,4-difluorophenyl)-4-fluorobenzoic acid) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1225847-39-1)3-(2,4-difluorophenyl)-4-fluorobenzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0